

A Comparative Spectroscopic Guide to N-benzyl-2-oxocyclopentanecarboxamide and N-benzylbenzamide

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Compound of Interest

Compound Name: *N*-benzyl-2-oxocyclopentanecarboxamide

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This guide provides a comparative spectral analysis of **N-benzyl-2-oxocyclopentanecarboxamide** and a structurally related alternative, N-benzylbenzamide, utilizing Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data. This document is intended for researchers, scientists, and drug development professionals, offering a detailed look at the characterization of these compounds.

Introduction

N-benzyl-2-oxocyclopentanecarboxamide is a molecule of interest in medicinal chemistry and organic synthesis. Its structural characterization is crucial for confirming its identity and purity. This guide compares its spectral features with those of N-benzylbenzamide, a well-characterized amide, to highlight the influence of the cyclopentanone moiety on the spectral properties. While extensive experimental data is available for N-benzylbenzamide, experimental NMR data for **N-benzyl-2-oxocyclopentanecarboxamide** is not readily found in publicly accessible databases. Therefore, for comparative purposes, predicted NMR data for **N-benzyl-2-oxocyclopentanecarboxamide** is presented alongside the experimental data for N-benzylbenzamide.

Data Presentation

N-benzyl-2-oxocyclopentanecarboxamide

Molecular Formula: C₁₃H₁₅NO₂ Molecular Weight: 217.26 g/mol [1]

Table 1: Mass Spectrometry Data for **N-benzyl-2-oxocyclopentanecarboxamide**

| Fragmentation Ion (m/z) | Proposed Structure/Fragment |
|-------------------------|---|
| 217 | [M] ⁺ (Molecular Ion) |
| 126 | [C ₈ H ₈ NO] ⁺ |
| 106 | [C ₇ H ₈ N] ⁺ |
| 91 | [C ₇ H ₇] ⁺ (Tropylium ion) |
| 77 | [C ₆ H ₅] ⁺ (Phenyl cation) |

Note: The fragmentation pattern is based on general principles of mass spectrometry for amides and benzyl compounds, as direct experimental data for relative abundances was not available.

Table 2: Predicted ¹H NMR Spectral Data for **N-benzyl-2-oxocyclopentanecarboxamide** (CDCl₃, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
|-------------------------|--------------|-------------|----------------------------------|
| 7.25-7.35 | m | 5H | Ar-H |
| 6.5 (broad) | s | 1H | NH |
| 4.45 | d | 2H | CH ₂ -Ph |
| 3.40 | t | 1H | CH-C=O (amide) |
| 2.25-2.45 | m | 2H | CH ₂ (cyclopentanone) |
| 1.90-2.10 | m | 4H | CH ₂ (cyclopentanone) |

Table 3: Predicted ^{13}C NMR Spectral Data for **N-benzyl-2-oxocyclopentanecarboxamide** (CDCl_3 , 100 MHz)

| Chemical Shift (δ , ppm) | Assignment |
|----------------------------------|----------------------------------|
| 218.0 | C=O (ketone) |
| 168.0 | C=O (amide) |
| 138.0 | Ar-C (quaternary) |
| 128.8 | Ar-CH |
| 127.8 | Ar-CH |
| 127.5 | Ar-CH |
| 55.0 | CH-C=O (amide) |
| 43.5 | CH ₂ -Ph |
| 38.0 | CH ₂ (cyclopentanone) |
| 30.0 | CH ₂ (cyclopentanone) |
| 20.0 | CH ₂ (cyclopentanone) |

N-benzylbenzamide

Molecular Formula: $\text{C}_{14}\text{H}_{13}\text{NO}$ Molecular Weight: 211.26 g/mol [2]

Table 4: Experimental Mass Spectrometry Data for N-benzylbenzamide[3]

| Fragmentation Ion (m/z) | Relative Abundance (%) | Proposed Structure/Fragment |
|-------------------------|------------------------|---|
| 211 | 45 | [M] ⁺ (Molecular Ion) |
| 106 | 100 | [C ₇ H ₈ N] ⁺ |
| 105 | 98 | [C ₇ H ₅ O] ⁺ (Benzoyl cation) |
| 91 | 60 | [C ₇ H ₇] ⁺ (Tropylium ion) |
| 77 | 75 | [C ₆ H ₅] ⁺ (Phenyl cation) |

Table 5: Experimental ¹H NMR Spectral Data for N-benzylbenzamide (CDCl₃, 500 MHz)[4]

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |
|-------------------------|--------------|---------------------------|-------------|---------------------|
| 7.79 | d | 7.1 | 2H | Ar-H (ortho to C=O) |
| 7.48-7.51 | t | 7.1 | 1H | Ar-H (para to C=O) |
| 7.41-7.44 | m | - | 2H | Ar-H (meta to C=O) |
| 7.26-7.36 | m | - | 5H | Ar-H (benzyl) |
| 6.44 (broad) | s | - | 1H | NH |
| 4.65 | d | 5.5 | 2H | CH ₂ -Ph |

Table 6: Experimental ¹³C NMR Spectral Data for N-benzylbenzamide (CDCl₃, 125 MHz)[4]

| Chemical Shift (δ , ppm) | Assignment |
|----------------------------------|----------------------------|
| 167.5 | C=O |
| 138.2 | Ar-C (quaternary, benzyl) |
| 134.5 | Ar-C (quaternary, benzoyl) |
| 131.7 | Ar-CH (para to C=O) |
| 128.9 | Ar-CH |
| 128.7 | Ar-CH |
| 128.1 | Ar-CH |
| 127.7 | Ar-CH |
| 127.1 | Ar-CH |
| 44.2 | CH ₂ -Ph |

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

A general protocol for acquiring NMR spectra of amide compounds is as follows:

- **Sample Preparation:** Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Ensure the sample is fully dissolved.
- **Instrument Setup:** Use a standard 5 mm NMR tube. Record ¹H and ¹³C NMR spectra on a spectrometer operating at a frequency of 400 MHz for protons and 100 MHz for carbon, or higher.
- **¹H NMR Acquisition:** Acquire the spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio. Typical parameters include a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.
- **¹³C NMR Acquisition:** Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans is typically required compared to ¹H NMR. Typical parameters include a spectral width of 200-220 ppm and a relaxation delay of 2-5 seconds.

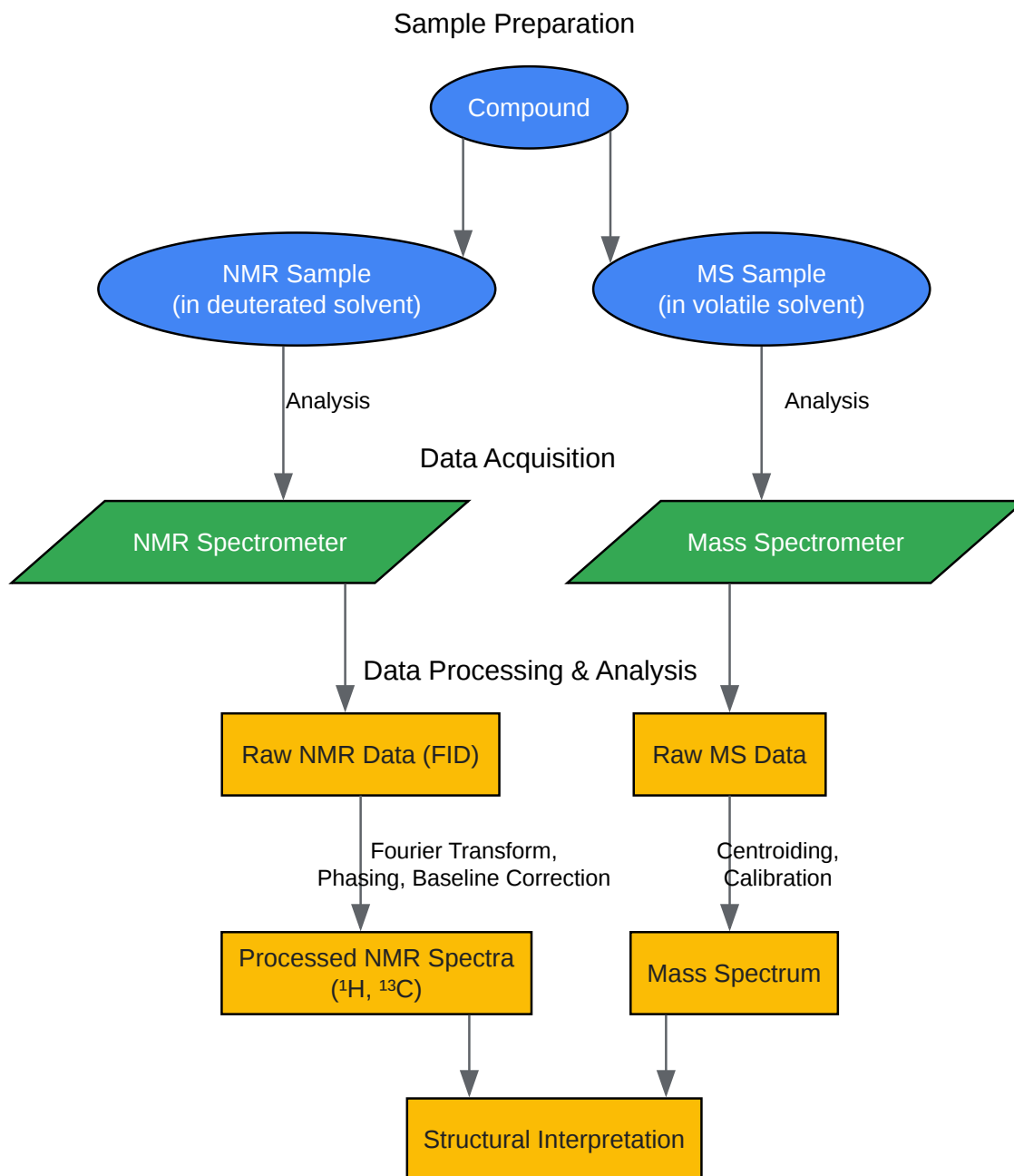
- **Data Processing:** Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

Mass Spectrometry (MS)

A general protocol for acquiring mass spectra of small organic molecules is as follows:

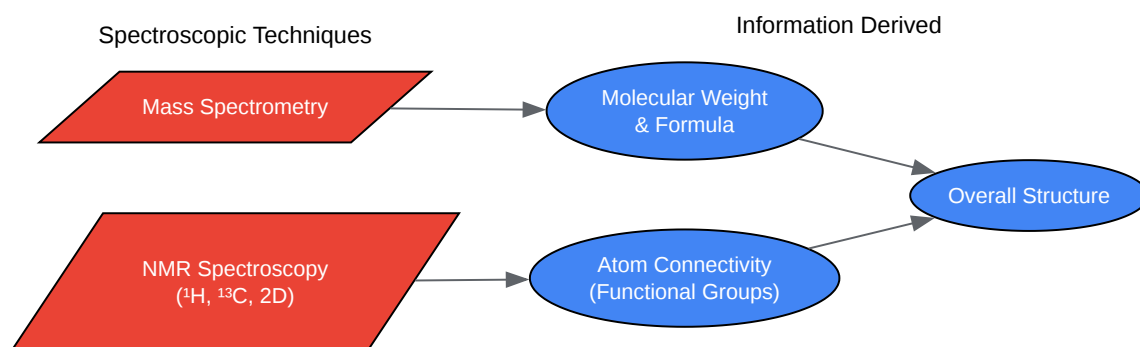
- **Sample Preparation:** Prepare a dilute solution of the sample (approximately 1 mg/mL) in a volatile organic solvent such as methanol, acetonitrile, or dichloromethane[5]. For direct infusion, further dilute the sample to a final concentration of about 1-10 µg/mL[5].
- **Ionization:** Utilize an appropriate ionization technique. Electron Ionization (EI) is common for GC-MS and provides detailed fragmentation patterns[3]. Electrospray Ionization (ESI) is suitable for LC-MS and is a softer ionization technique, often showing the molecular ion peak.
- **Mass Analysis:** Analyze the ions using a mass analyzer such as a quadrupole, time-of-flight (TOF), or ion trap.
- **Data Acquisition:** Acquire the mass spectrum over a suitable m/z range (e.g., 50-500 amu for these compounds).
- **Data Analysis:** Identify the molecular ion peak and analyze the fragmentation pattern to deduce the structure of the fragments.

Mandatory Visualization



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Caption: Workflow for Spectral Analysis of Organic Compounds.



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Caption: Logical Relationship in Spectral Analysis for Structural Elucidation.

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